molecular formula C17H17N3O4 B2648161 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797068-04-2

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2648161
CAS No.: 1797068-04-2
M. Wt: 327.34
InChI Key: RBVMARWBQAABNL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is an organic compound that features a complex structure combining a furan ring, an oxadiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The furan and oxadiazole rings are then coupled with a phenyl group through a series of reactions involving halogenation and nucleophilic substitution.

    Acetamide Formation: Finally, the ethoxy group is introduced, and the acetamide is formed through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Various substitution reactions can occur on the phenyl ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and oxadiazole rings could play a role in binding to these targets, while the acetamide group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide: can be compared with other compounds containing furan or oxadiazole rings, such as:

Uniqueness

The combination of a furan ring, an oxadiazole ring, and an acetamide group in a single molecule is relatively unique, providing a distinct set of chemical and biological properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-22-11-15(21)18-13-7-4-3-6-12(13)10-16-19-17(20-24-16)14-8-5-9-23-14/h3-9H,2,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVMARWBQAABNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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